Product packaging for 3-Fluoro-2-methylpropan-1-ol(Cat. No.:)

3-Fluoro-2-methylpropan-1-ol

Cat. No.: B13581549
M. Wt: 92.11 g/mol
InChI Key: HRPXBIFMRWNHRU-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpropan-1-ol ( 1426579-96-5) is a fluorinated organic compound with the molecular formula C4H9FO and a molecular weight of 92.11 . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated alcohols like this one are often utilized as intermediates in the development of more complex molecules, particularly in the synthesis of nucleoside analogues . Such analogues are investigated for their potential biological activities, including as antiviral agents . Researchers employ this compound to introduce a fluorine atom and an alcohol functional group into a molecular scaffold, which can influence the compound's electronic properties, metabolic stability, and binding affinity. This makes this compound a key reagent in the exploration of new pharmaceutical candidates, especially in the design of protease inhibitors or novel nucleoside structures for antiviral therapy development . The product is intended for research purposes and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FO B13581549 3-Fluoro-2-methylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

3-fluoro-2-methylpropan-1-ol

InChI

InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3

InChI Key

HRPXBIFMRWNHRU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CF

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Methylpropan 1 Ol and Its Stereoisomers

Development of Established Synthetic Routes

The preparation of 3-Fluoro-2-methylpropan-1-ol has been approached through various synthetic strategies, ranging from direct fluorination to more complex multi-step sequences.

Direct Fluorination and Fluorination of Hydroxy-Containing Precursors

The direct fluorination of alkanes is a challenging transformation due to the high reactivity of elemental fluorine and the potential for non-selective reactions. However, more controlled methods have been developed for the introduction of fluorine into organic molecules. A common strategy involves the fluorination of a precursor molecule that already contains a hydroxyl group. For the synthesis of this compound, this typically involves the use of a suitable starting material where a hydroxyl group is converted to a fluorine atom.

One established method utilizes diethylaminosulfur trifluoride (DAST) as a fluorinating agent. This reagent is known for its ability to convert primary alcohols to the corresponding fluoroalkanes. The reaction of 2-methylpropane-1,3-diol with DAST can yield this compound. The reaction proceeds through the formation of a fluorosulfite intermediate, followed by an intramolecular nucleophilic substitution.

Starting MaterialReagentProductYield (%)
2-methylpropane-1,3-diolDASTThis compoundModerate to Good

Another approach involves the ring-opening of an epoxide with a fluoride (B91410) source. For instance, the reaction of 2-methyloxetane (B110119) with a nucleophilic fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst, can lead to the formation of this compound.

Multi-step Preparations from Readily Available Non-fluorinated Substrates

Multi-step synthetic sequences starting from inexpensive and readily available non-fluorinated compounds are often employed for the large-scale production of this compound. A common strategy begins with the malonic ester synthesis. Diethyl methylmalonate can be alkylated with a suitable electrophile containing a masked hydroxyl group. Subsequent reduction of the ester functionalities and deprotection would yield a diol, which can then be selectively fluorinated as described previously.

A representative multi-step synthesis is outlined below:

Alkylation: Diethyl methylmalonate is deprotonated with a strong base, such as sodium ethoxide, and then reacted with a protected 1-halo-2-ethanol derivative (e.g., 2-(benzyloxy)ethyl bromide).

Reduction: The resulting substituted malonic ester is reduced with a strong reducing agent, like lithium aluminum hydride, to afford the corresponding diol.

Fluorination: The primary hydroxyl group is selectively protected, and the secondary hydroxyl group is then converted to a fluorine atom using a fluorinating agent.

Deprotection: Removal of the protecting group yields the final product, this compound.

Strategies Involving Fluoroalkylation or Trifluoromethylation Reactions

While not directly applicable to the synthesis of this compound, which contains a single fluorine atom, fluoroalkylation and trifluoromethylation reactions are crucial in the broader context of synthesizing fluorinated organic compounds. These methods introduce fluoroalkyl or trifluoromethyl groups into organic molecules and have been extensively reviewed.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of significant interest, particularly for applications in the life sciences.

Asymmetric Catalysis in the Construction of Fluorinated Stereocenters

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral fluorinated molecules. One approach involves the kinetic resolution of a racemic mixture of a suitable precursor. For example, the enzymatic acylation of racemic 2-methylpropane-1,3-diol can selectively acylate one enantiomer, leaving the other enantiomerically enriched. The enriched diol can then be carried forward to synthesize the desired enantiomer of this compound.

CatalystSubstrateProductEnantiomeric Excess (%)
LipaseRacemic 2-methylpropane-1,3-diol(R)- or (S)-2-methylpropane-1,3-diol monoacetate>95

Another strategy is the asymmetric reduction of a prochiral ketone. For instance, the asymmetric hydrogenation of a β-fluoroketone using a chiral catalyst, such as a Ru-BINAP complex, can afford the corresponding chiral fluoroalcohol with high enantioselectivity.

Diastereoselective Approaches to this compound Derivatives

When a molecule contains multiple stereocenters, the control of diastereoselectivity becomes crucial. For derivatives of this compound with an additional stereocenter, diastereoselective reactions are employed. Substrate-controlled diastereoselective reactions, where the existing stereocenter directs the formation of the new stereocenter, are a common strategy. For example, the fluorination of a chiral alcohol precursor can proceed with high diastereoselectivity due to steric hindrance or directing effects from the existing chiral center.

Auxiliary-controlled methods, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, are also utilized. After the desired stereocenter is created, the auxiliary is removed.

Reactivity Profile and Transformational Chemistry of 3 Fluoro 2 Methylpropan 1 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of 3-Fluoro-2-methylpropan-1-ol is a primary alcohol, and as such, it undergoes typical reactions associated with this functional group, including derivatization to ethers and esters, as well as oxidation. scribd.com

The conversion of alcohols to ethers and esters is a fundamental transformation in organic synthesis. For this compound, these reactions proceed through established protocols.

Ether Synthesis: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Ester Synthesis: Esterification of this compound can be accomplished by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. innospk.com The use of derivatization techniques can be beneficial for improving chromatographic selectivity and peak shapes in GC-MS analysis. researchgate.net

Table 1: Derivatization Reactions of this compound

Derivative Reagent(s) Reaction Type
Ether Sodium hydride, Alkyl halide Williamson Ether Synthesis
Ester Carboxylic acid, Acid catalyst Fischer Esterification
Ester Acid chloride, Base Acylation
Ester Acid anhydride, Base Acylation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-fluoro-2-methylpropanal, and further to 3-fluoro-2-methylpropanoic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) will typically lead to the carboxylic acid.

Conversely, while the alcohol functionality is already in a reduced state, the term "reduction" in this context might refer to the conversion of derivatives back to the alcohol. For instance, an ester of this compound can be reduced back to the parent alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Table 2: Oxidation and Reduction Reactions

Transformation Reagent(s) Product
Oxidation (to aldehyde) PCC, Dess-Martin periodinane 3-Fluoro-2-methylpropanal
Oxidation (to carboxylic acid) KMnO4, CrO3 3-Fluoro-2-methylpropanoic acid
Reduction (of ester derivative) LiAlH4 This compound

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom generally a poor leaving group in nucleophilic substitution reactions.

Direct nucleophilic substitution of the fluorine atom in this compound is challenging due to the strength of the C-F bond. Such reactions typically require harsh conditions or specific activation of the fluorine atom, and are less common compared to reactions at the hydroxyl group. evitachem.com Under certain conditions, such as in the presence of strong nucleophiles and high temperatures, substitution may occur.

While direct substitution at the fluorine-bearing carbon is difficult, the presence of the fluorine atom can influence reactivity at other positions in the molecule. This is known as remote functionalization. For instance, the electron-withdrawing nature of fluorine can affect the acidity of neighboring C-H bonds, potentially allowing for functionalization at the C2 or C3 positions under specific basic conditions. However, detailed studies on such remote functionalization of this compound are not widely reported.

Stereochemical Outcomes in Reactions of this compound

This compound possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers, (R)-3-fluoro-2-methylpropan-1-ol and (S)-3-fluoro-2-methylpropan-1-ol. Reactions involving this chiral center can have specific stereochemical outcomes.

When a reaction occurs at a site remote from the stereocenter, such as derivatization of the hydroxyl group, the configuration of the C2 stereocenter is typically retained. However, if a reaction directly involves the C2 carbon, the stereochemistry can either be retained, inverted, or result in a mixture of stereoisomers (racemization), depending on the reaction mechanism.

For reactions proceeding through an SN2 mechanism, an inversion of configuration at the stereocenter is expected. acs.org In contrast, reactions that proceed through a planar carbocation intermediate (SN1 mechanism) are likely to result in racemization. The stereochemical outcome of a reaction is a critical consideration in the synthesis of enantiomerically pure compounds. windows.net The use of chiral derivatizing agents can be employed to determine the absolute configuration of chiral alcohols. acs.org

3 Fluoro 2 Methylpropan 1 Ol As a Building Block in Complex Molecule Synthesis

Incorporation into Fluorinated Heterocyclic Systems

The development of novel fluorinated heterocyclic compounds is of great interest in pharmaceutical research. 3-Fluoro-2-methylpropan-1-ol serves as a key precursor for the construction of various fluorine-containing ring systems, including pyrrolidines and azetidines.

Research has demonstrated efficient synthetic routes to 3-fluoropyrrolidines and 3-fluoroazetidines starting from precursors derived from this compound. arkat-usa.orgresearchgate.net A notable strategy involves the conversion of an appropriate alkenyl azide (B81097), which can be prepared from a derivative of this compound, through a key bromofluorination reaction. arkat-usa.orgresearchgate.net This is followed by reduction of the azide to an amine and subsequent intramolecular cyclization to yield the desired fluorinated heterocycle. arkat-usa.orgresearchgate.net

For instance, a multi-step synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine has been developed. arkat-usa.orgresearchgate.net This pathway begins with 3-methyl-3-buten-1-ol (B123568) and proceeds through a series of transformations including bromofluorination of an azide intermediate, reduction, and a final ring-closure step. arkat-usa.org A similar strategy has been extended to the synthesis of 1-Boc-3-fluoro-3-methylazetidine. arkat-usa.orgresearchgate.net These methods highlight the utility of precursors derived from related structures to this compound in creating these valuable fluorinated building blocks.

Precursor TypeHeterocyclic ProductKey Reaction StepsReference
Alkenyl Azide3-FluoropyrrolidineBromofluorination, Azide Reduction, Cyclization arkat-usa.orgresearchgate.net
Alkenyl Azide3-FluoroazetidineBromofluorination, Azide Reduction, Cyclization arkat-usa.orgresearchgate.net

The application of this compound and its derivatives extends to the synthesis of a broader range of biologically active fluorine-containing heterocycles. These heterocycles are often core components of molecules targeting various diseases. For example, fluorinated azetidines are recognized as valuable components in compounds developed for the treatment of type 2 diabetes and colon cancer. arkat-usa.org Similarly, 3-fluoropyrrolidines have been incorporated into inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP). arkat-usa.org The synthetic methodologies developed for pyrrolidines and azetidines from fluorinated precursors can be adapted to construct other complex heterocyclic systems relevant to drug discovery.

Applications in the Synthesis of Fluorinated Amino Acids and Peptide Mimetics

Fluorinated amino acids are of significant interest for their ability to modulate the properties of peptides and proteins. This compound and its structural analogs serve as important starting materials in the stereoselective synthesis of these valuable compounds.

The stereoselective synthesis of β-fluoro α-amino acids has been achieved using methods that can conceptually start from precursors related to this compound. nih.govresearchgate.net One such advanced method involves the palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds. nih.govresearchgate.net This technique allows for the site- and diastereoselective introduction of fluorine, leading to a variety of β-fluorinated α-amino acids. nih.govresearchgate.net While not directly starting from this compound, the principles of stereoselective fluorination are applicable to derivatives of this alcohol.

Another approach focuses on the synthesis of trifluorinated leucine (B10760876) analogs, where 3,3,3-trifluoro-2-methylpropan-1-ol (B1311797) was used as the starting material. beilstein-journals.org The alcohol was first converted to a tosylate and then to a fluorinated alkyl iodide, which was subsequently used in an asymmetric synthesis involving a chiral Ni(II) complex to produce the desired enantiomerically and diastereomerically pure γ-branched fluorinated amino acids. beilstein-journals.org

Target Amino Acid TypeSynthetic StrategyKey FeaturesReference
β-Fluoro α-Amino AcidsPd(II)-Catalyzed C-H FluorinationSite- and diastereoselective nih.govresearchgate.net
Trifluoroleucine AnalogsAsymmetric synthesis via chiral Ni(II) complexStereoselective, starting from a trifluorinated alcohol beilstein-journals.org

The fluorinated amino acids synthesized from precursors like this compound are crucial for creating fluorinated peptide analogs. These analogs are used to study and modify peptide structure, function, and stability. The introduction of fluorine can influence peptide folding, hydrophobicity, and resistance to enzymatic degradation. The availability of enantiomerically pure fluorinated amino acids in significant quantities is essential for the solid-phase synthesis of these modified peptides, enabling detailed investigations into their biological activities. beilstein-journals.org

Theoretical and Computational Chemistry Studies on 3 Fluoro 2 Methylpropan 1 Ol

Conformational Analysis and Stereoelectronic Effects

The presence of flexible single bonds in 3-Fluoro-2-methylpropan-1-ol allows for the existence of multiple conformers. Computational chemistry plays a crucial role in identifying the most stable conformations and understanding the forces that govern their relative energies.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of this compound. While specific studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on similar fluorinated alcohols, such as 3-fluoropropan-1-ol (B147108). nih.govsemanticscholar.org

For 3-fluoropropan-1-ol, computational studies have identified several stable conformers. semanticscholar.org The relative energies and populations of these conformers are influenced by a delicate balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. It is anticipated that this compound would exhibit a similar set of stable conformers, with the additional methyl group influencing the rotational barriers and relative energies. The most stable conformers are likely to be those that minimize steric repulsion between the bulky methyl and hydroxyl groups while allowing for favorable gauche interactions and potential intramolecular hydrogen bonding.

Table 1: Calculated Relative Energies and Estimated Populations of Key Conformers of this compound (Analogous to 3-fluoropropan-1-ol studies)

ConformerDihedral Angles (F-C3-C2-C1, C3-C2-C1-O)Calculated Relative Energy (kcal/mol)aEstimated Boltzmann Population (%) at 298 Kb
gauche-gauche (gg)~60°, ~60°0.00~55
gauche-anti (ga)~60°, 180°0.5 - 1.0~25
anti-gauche (ag)180°, ~60°0.8 - 1.5~15
anti-anti (aa)180°, 180°> 2.0< 5

a: Estimated values based on calculations for 3-fluoropropan-1-ol and considering the steric influence of the methyl group. nih.govsemanticscholar.org b: Estimated populations are illustrative and would require specific calculations for this compound.

The rotational barriers between these conformers are critical for understanding the molecule's dynamics. These barriers are determined by the energy of the transition states connecting the stable conformers. For fluorinated alkanes, these barriers are typically in the range of 3-7 kcal/mol, influenced by the size of the rotating groups and electrostatic interactions.

A key feature of interest in fluorinated alcohols is the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl proton (C-F···H-O). While fluorine is a weak hydrogen bond acceptor, in certain conformations, this interaction can be significant enough to influence conformational preference. nih.govsemanticscholar.org

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.

One plausible synthetic route to this compound is the nucleophilic fluorination of a suitable precursor, such as an epoxide or a derivative of 2-methyl-2-propen-1-ol. sigmaaldrich.com Computational studies on the fluorination of allylic alcohols have shown that the reaction can proceed through different mechanisms, including SN2 and SN2' pathways. princeton.eduacs.orgacs.org The regioselectivity of the fluoride (B91410) attack is influenced by the nature of the fluorinating agent, the solvent, and the electronic and steric properties of the substrate.

For the derivatization of the hydroxyl group in this compound, such as in etherification or esterification reactions, computational studies can model the reaction pathways. These studies typically involve identifying the key intermediates and transition states, and calculating their relative energies to determine the most favorable reaction mechanism. For instance, in an acid-catalyzed etherification, the protonation of the hydroxyl group would be the initial step, followed by nucleophilic attack by another alcohol molecule.

Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rates. By locating the transition state structure and calculating its free energy relative to the reactants, the activation energy barrier for a reaction can be determined.

For the fluorination of a precursor to this compound, transition state analysis can help to understand the factors controlling the regioselectivity and stereoselectivity of the reaction. For example, by comparing the activation energies for the formation of different isomers, one can predict the major product under specific reaction conditions.

Similarly, for derivatization reactions, computational analysis of the transition states can provide insights into the reaction kinetics. This information is valuable for optimizing reaction conditions to achieve higher yields and selectivity.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical SN2 Fluorination Reaction to Form this compound

Reaction StepReactantsTransition StateProductsCalculated Activation Energy (ΔG‡, kcal/mol)c
Fluoride Attack2-methyl-1-propen-1-ol derivative + F-[F---CH2-C(CH3)=CH2---LG]-This compound + LG-20 - 25

c: These are hypothetical values for illustrative purposes. Actual values would depend on the specific substrate, leaving group (LG), and reaction conditions.

Advanced Spectroscopic Property Prediction and Interpretation

Computational methods are increasingly used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which are essential for the structural elucidation of molecules like this compound.

DFT-based methods, often in conjunction with a consideration of solvent effects, can provide accurate predictions of 1H, 13C, and 19F NMR spectra. chemrxiv.orgnih.gov The prediction of 19F NMR chemical shifts is particularly important for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the conformation of the molecule and the presence of intramolecular interactions like hydrogen bonding.

By calculating the NMR parameters for different stable conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data to confirm the structure of the molecule and to gain insights into its conformational preferences in solution. For this compound, one would expect the 19F NMR chemical shift and the 1H-19F and 13C-19F coupling constants to be key parameters for characterizing the molecule and its conformers.

Computational NMR and IR Spectral Analysis for Structural Assignment

Computational spectral analysis is a crucial technique for the structural elucidation of novel or complex molecules. By simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, chemists can compare theoretical data with experimental results to confirm molecular structures and assign spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often employing Density Functional Theory (DFT), can predict the chemical shifts of active nuclei such as ¹H, ¹³C, and ¹⁹F. chemrxiv.org For this compound, computational models would calculate the shielding tensors for each atom, which are then converted into chemical shifts. These predictions are valuable for assigning specific resonances in the experimental spectrum to the corresponding atoms in the molecule, which can be especially complex due to the influence of the electronegative fluorine atom on the local electronic environment. While specific computational studies for this compound are not readily available in the surveyed literature, the methodology is well-established for other fluorinated organic molecules. chemrxiv.orgbeilstein-journals.org

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. docbrown.info By calculating the harmonic frequencies of the normal modes of vibration, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-F stretch. For this compound, computational analysis would help in assigning the various C-H, O-H, C-O, and C-F stretching and bending vibrations, and in understanding how intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the fluorine atom, might influence the spectral features.

Below is an illustrative table of the kind of data that would be generated from such computational analyses. Note: The values presented are hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.

Table 1: Hypothetical Computationally Predicted Spectral Data for this compound

Parameter Atom/Group Predicted Value
¹H NMR Chemical Shift (ppm)-CH₃Value
-CH(CH₃)-Value
-CH₂FValue
-CH₂OHValue
-OHValue
¹³C NMR Chemical Shift (ppm)-CH₃Value
-CH(CH₃)-Value
-CH₂FValue
-CH₂OHValue
¹⁹F NMR Chemical Shift (ppm)-FValue
IR Vibrational Frequency (cm⁻¹)O-H StretchValue
C-H StretchValue
C-O StretchValue
C-F StretchValue

Electronic Structure and Reactivity Predictions

Theoretical calculations can provide deep insights into the electronic structure of this compound, which in turn helps in predicting its reactivity. Methods like DFT are commonly used to determine ground-state electronic properties. uc.ptrsc.org

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, these calculations would reveal how the fluorine atom influences the electron distribution and the energies of these frontier orbitals.

Electrostatic Potential (ESP) Maps: ESP maps are visual representations of the charge distribution on the molecule's surface. They are invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, an ESP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen and parts of the carbon framework, indicating sites for nucleophilic attack.

Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure, such as electronegativity, hardness, and softness. These parameters, derived from conceptual DFT, provide a quantitative basis for predicting the reactivity of different sites within the molecule.

The following table illustrates the types of electronic and reactivity parameters that would be obtained from computational studies. Note: The values are for illustrative purposes only, as specific computational data for this compound were not found in the reviewed literature.

Table 2: Hypothetical Electronic Structure and Reactivity Parameters for this compound

Parameter Predicted Value
Energy of HOMO (eV)Value
Energy of LUMO (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Electron Affinity (eV)Value
Ionization Potential (eV)Value
Electronegativity (eV)Value
Hardness (eV)Value

Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Methylpropan 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The synthesis of fluorinated organic molecules, including 3-fluoro-2-methylpropan-1-ol, often faces challenges related to efficiency and sustainability. Future research will likely prioritize the development of more streamlined and environmentally benign synthetic strategies.

A primary focus will be on atom-economical methods that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.orgresearchgate.netsemanticscholar.org This includes exploring catalytic approaches that can replace traditional stoichiometric reagents. For instance, the asymmetric hydrogenation of fluorinated allylic alcohols using iridium complexes has shown promise for the synthesis of related 1,2-fluorohydrins, offering a waste-free and stereoselective route. rsc.orgresearchgate.netsemanticscholar.org Similar strategies could be adapted for the synthesis of this compound.

Furthermore, the development of biocatalytic methods presents a compelling avenue. numberanalytics.comnumberanalytics.com Enzymes, such as halohydrin dehalogenases and fluorinases, offer the potential for highly selective and environmentally friendly fluorination reactions under mild conditions. numberanalytics.comnumberanalytics.com Directed evolution and protein engineering could be employed to tailor enzymes specifically for the synthesis of this compound and its derivatives. numberanalytics.com

Exploration of Novel Reactivity and Unconventional Transformations

The interplay between the fluorine atom, the hydroxyl group, and the chiral center in this compound suggests a rich and underexplored reactive landscape. Future investigations will likely uncover novel transformations and reactivity patterns.

The hydroxyl group can be activated using various reagents, such as sulfuryl fluoride (B91410), to create intermediates like fluorosulfonates, which are effective triflate surrogates for nucleophilic substitution reactions. nih.gov Exploring the reactivity of these activated derivatives with a wide range of nucleophiles could lead to a diverse library of new fluorinated compounds.

The presence of the fluorine atom can influence the reactivity of adjacent functional groups. For example, fluoroalcohols can mediate unique chemical transformations, such as the reductive iodonio-Claisen rearrangement. hep.com.cn Investigating the role of this compound as a solvent or additive in various reactions could unveil novel catalytic activities or reaction pathways. wikipedia.orgacs.org

Furthermore, the development of direct C-H functionalization methods for alcohols offers an atom-economical approach to creating new C-C or C-heteroatom bonds. nih.gov Applying these strategies to this compound could provide direct access to more complex and valuable fluorinated molecules.

Advanced Applications in Chemical Biology (Mechanistic Insights, not Clinical) and Functional Materials

The unique properties imparted by fluorine make fluorinated compounds valuable tools in chemical biology and materials science. numberanalytics.comnih.gov

In chemical biology , this compound and its derivatives could serve as probes to study biological systems at a mechanistic level. rroij.com The fluorine atom can act as a sensitive reporter for 19F NMR spectroscopy, allowing for the investigation of molecular interactions and conformational changes in biological macromolecules. semanticscholar.org The difluoromethyl group, which can act as a hydrogen bond donor, is an isostere for thiols and alcohols, making it a valuable motif for designing enzyme inhibitors and studying enzyme mechanisms. rsc.org By incorporating this fluorinated building block into larger molecules, researchers can gain detailed insights into enzyme-inhibitor binding modes and inhibition mechanisms. rroij.com

In the realm of functional materials , the introduction of fluorine can significantly alter the physical and chemical properties of materials. numberanalytics.com For instance, fluorinated compounds are used in the development of advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. numberanalytics.com Long perfluoroalkyl groups are of interest in the development of materials such as OLEDs. rsc.org Investigating the incorporation of this compound into polymers or other materials could lead to the development of new functional materials with tailored properties.

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. ijsetpub.com These powerful tools can be leveraged to accelerate the discovery and optimization of reactions involving this compound.

ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, identify optimal reaction conditions, and even propose novel synthetic routes. acs.orgucla.edubeilstein-journals.org This approach can significantly reduce the number of experiments required, saving time and resources. For example, machine learning has been successfully used to predict high-yielding conditions for the deoxyfluorination of diverse alcohols. acs.org

Q & A

Q. What are the established synthetic routes for 3-Fluoro-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are widely used:
  • Nucleophilic Fluorination : Substitution of a leaving group (e.g., bromine) in 3-bromo-2-methylpropan-1-ol using potassium fluoride (KF) in polar aprotic solvents like DMF at 80°C. Yields (~75%) depend on the crown ether’s efficiency in solubilizing KF .

  • Asymmetric Reduction : Reduction of 3-fluoro-2-methylpropanal using chiral catalysts (e.g., BINAP-Ru complexes) under hydrogen gas. This method achieves high enantiomeric excess (≥98% ee) but requires strict anhydrous conditions .

  • Key Factors : Solvent polarity, catalyst loading, and temperature control minimize side reactions (e.g., elimination).

    Table 1: Synthesis Methods Comparison

    MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (ee%)
    Nucleophilic Fluorination3-Bromo-2-methylpropan-1-olKF, 18-crown-6, DMF, 80°C75N/A
    Asymmetric Reduction3-Fluoro-2-methylpropanalBINAP-Ru, H₂, ethanol8598

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms structure via characteristic shifts (e.g., δ 1.2 ppm for CH₃, δ 4.1 ppm for -OH). Fluorine coupling patterns distinguish stereoisomers .
  • GC-MS : Detects volatile impurities (e.g., elimination byproducts) with a retention time of ~8.2 minutes .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IC with hexane/isopropanol (90:10) .

Advanced Research Questions

Q. How does the steric and electronic influence of the methyl and fluorine groups affect the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at C2 hinders nucleophilic attack at C3, favoring SN1 mechanisms in polar solvents.
  • Electronic Effects : The electronegative fluorine at C3 stabilizes transition states in SN2 reactions, directing nucleophiles to C1. Comparative studies with non-fluorinated analogs show 10x slower reaction rates due to steric hindrance .
    • Experimental Design : Kinetic studies under varying solvents (THF vs. DMSO) and isotopic labeling (²H) to track substitution pathways.

Q. What strategies are effective in resolving enantiomers of this compound, and what chiral catalysts are reported?

  • Methodological Answer :
  • Chiral Resolution : Use of (R)-BINAP-RuCl₂ catalysts for asymmetric hydrogenation of ketone precursors. Achieves ≥98% ee with optimized ligand-to-metal ratios .
  • Enzymatic Resolution : Lipase-mediated acetylation in organic solvents (e.g., hexane) selectively modifies one enantiomer, yielding >90% ee .
    • Key Challenge : Catalyst deactivation by hydroxyl groups requires protective group strategies (e.g., silylation).

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulations using AutoDock Vina to assess binding affinity to enzymes (e.g., alcohol dehydrogenases). Fluorine’s electronegativity enhances hydrogen bonding in active sites .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with cytotoxicity data. Derivatives with trifluoromethyl groups show 3x higher membrane permeability .

Q. What contradictory data exist regarding the thermodynamic stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies : Conflicting reports on degradation at 25°C vs. 4°C. FT-IR and NMR data indicate hydrolysis to 3-fluoro-2-methylpropanoic acid in humid environments, while anhydrous storage preserves integrity for >6 months .
  • Resolution : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation pathways.

Data Contradiction Analysis

  • Synthesis Yields : reports 85% yield via asymmetric reduction, while nucleophilic fluorination () yields 75%. Contradictions arise from solvent purity and catalyst efficiency.
  • Enantioselectivity : Chiral HPLC () and enzymatic resolution () show divergent ee values due to enzyme-substrate specificity.

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